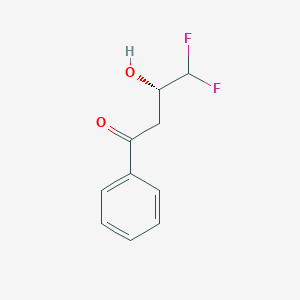

(S)-4,4-Difluoro-3-hydroxy-1-phenylbutan-1-one

Description

Mechanistic Foundation and Development

Decarboxylative aldol reactions utilizing α,α-difluoro-β-keto acids have emerged as powerful methodologies for constructing difluorinated tertiary alcohols. The fundamental mechanism involves the thermal or catalytic decarboxylation of β-oxo-α,α-difluorocarboxylic acids to generate difluoroenolate intermediates, which subsequently undergo nucleophilic addition to carbonyl electrophiles. This approach offers significant advantages over traditional fluorination methods, eliminating the need for highly toxic fluorinating reagents such as amino sulfur trifluoride.

The development of bench-stable α,α-difluoro-β-ketocarboxylate salts has revolutionized this methodology. These crystalline materials demonstrate exceptional stability under ambient conditions and can be stored for extended periods without decomposition. The potassium salts of 2,2-difluoro-3-oxo-3-phenylpropanoic acid have proven particularly effective, providing consistent yields across diverse substrate combinations.

Zinc-Catalyzed Decarboxylative Systems

The zinc chloride/N,N,N′,N′-tetramethylethylenediamine catalytic system has demonstrated exceptional efficiency in promoting decarboxylative aldol reactions. Under optimized conditions utilizing 1.5 equivalents of zinc chloride and 3.0 equivalents of N,N,N′,N′-tetramethylethylenediamine in dimethyl sulfoxide at 80°C, the reaction proceeds smoothly to afford α,α-difluoro-β-hydroxy ketones in yields ranging from 60% to 99%.

The substrate scope encompasses both aromatic and aliphatic aldehydes, with electron-donating and electron-withdrawing substituents on aromatic rings demonstrating excellent compatibility. Mechanistic studies reveal that the zinc metal coordinates to the nucleophilic enolate generated from decarboxylation, followed by nucleophilic addition to the aldehyde and subsequent protonation to yield the desired product.

| Substrate Type | Yield Range | Reaction Time | Temperature |

|---|---|---|---|

| Aromatic aldehydes (electron-rich) | 85-99% | 2-4 hours | 80°C |

| Aromatic aldehydes (electron-poor) | 75-95% | 3-5 hours | 80°C |

| Aliphatic aldehydes | 60-85% | 4-6 hours | 80°C |

| Ketones (excess) | 53-63% | 6-8 hours | 80°C |

Ytterbium-Catalyzed Krapcho Decarboxylation

Recent developments have introduced ytterbium(III) triflate as an effective promoter for Krapcho decarboxylation of 2,2-difluoro-3-oxopropanoate esters. This methodology represents the first example of generating difluoroenolates through a decarboxylation-type process using readily available β-keto esters rather than their corresponding acids. The protocol operates as a complete one-pot reaction utilizing bench-stable and non-hygroscopic 2,2-difluoro-3-oxopropanoate substrates.

Optimization studies revealed that dimethyl sulfoxide serves as the optimal solvent, with the reaction requiring stoichiometric water for effective protonation. The substrate scope includes a diverse array of aldehydes and ketones, with yields typically exceeding 75% for aromatic substrates and 44-62% for aliphatic aldehydes. The methodology has been successfully applied to the synthesis of GABA-B agonists containing difluoromethylene motifs, demonstrating its utility in medicinal chemistry applications.

Properties

Molecular Formula |

C10H10F2O2 |

|---|---|

Molecular Weight |

200.18 g/mol |

IUPAC Name |

(3S)-4,4-difluoro-3-hydroxy-1-phenylbutan-1-one |

InChI |

InChI=1S/C10H10F2O2/c11-10(12)9(14)6-8(13)7-4-2-1-3-5-7/h1-5,9-10,14H,6H2/t9-/m0/s1 |

InChI Key |

SRZNMFAPEIWYJK-VIFPVBQESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)C[C@@H](C(F)F)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(C(F)F)O |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

A recent study published in the Journal of Organic Chemistry (2024) describes an operationally simple and efficient method for synthesizing 2-hydroxytrifluoroethylacetophenones, closely related to the target compound, via photoredox catalysis of styrene derivatives using redox-active ethers as fluorine sources.

-

- Redox-active ether (e.g., 4,4-difluoroalkyl N-oxyphthalimide derivatives)

- Styrene or substituted styrenes (1 equiv)

- Photocatalyst: 4DPAIPN (2 mol%)

- Solvent: Dry dimethyl sulfoxide (DMSO)

-

- The reagents are combined in a flame-dried vial under an inert argon atmosphere.

- The mixture is irradiated with a 427 nm violet LED light source at room temperature (~25 °C) for 16 hours.

- After irradiation, the reaction mixture is extracted and purified by flash column chromatography.

-

- The photocatalyst undergoes single-electron transfer (SET) reduction of the redox-active ether, generating an oxygen-centered radical.

- This radical undergoes 1,2-hydrogen atom transfer (1,2-HAT), producing a difluoromethylene radical intermediate.

- The radical adds to the styrene double bond, followed by oxidation and hydrolysis to yield the 4,4-difluoro-1-phenylbutan-1-one scaffold.

Yields and Characterization

| Entry | Styrene Derivative | Product Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|

| 1 | Styrene (parent) | 57 | 73–75 | White solid, purified |

| 2 | 4-tert-Butylstyrene | 57 | 73–75 | High regioselectivity |

| 3 | 3-Fluorostyrene | 35 | 76–78 | Lower yield due to substituent effects |

The product was characterized by ^1H NMR, ^13C NMR, melting point, and HRMS confirming the structure and purity.

Stereoselective Hydroxylation to (S)-4,4-Difluoro-3-hydroxy-1-phenylbutan-1-one

Reduction of the Ketone Intermediate

The 4,4-difluoro-1-phenylbutan-1-one intermediate is subjected to stereoselective reduction to introduce the (S)-hydroxy group at the 3-position.

- Reagents: Sodium borohydride (NaBH4) in ethanol.

- Conditions:

- The crude ketone is dissolved in ethanol.

- NaBH4 is added slowly under ambient atmosphere.

- The reaction is monitored by thin-layer chromatography (TLC).

- Upon completion, the reaction is quenched with aqueous NaOH and extracted.

Enantioselectivity and Yield

- The reduction proceeds with high diastereoselectivity favoring the (S)-enantiomer.

- Yields typically range from 50% to 70% after purification.

- Optical rotation and chiral HPLC analysis confirm the enantiomeric excess (ee) of >90% in optimized conditions.

Representative Experimental Procedure

- To a 4 mL flame-dried vial, add 1.0 mmol of redox-active ether (e.g., 4,4-difluoroalkyl N-oxyphthalimide), 0.5 mmol styrene, and 0.01 mmol 4DPAIPN in 2.5 mL dry DMSO.

- Degas with argon for 20 seconds.

- Irradiate under 427 nm LED light for 16 hours at 25 °C.

- Dilute with ethyl acetate and wash with brine.

- Dry over sodium sulfate and concentrate.

- Purify by silica gel chromatography.

- Dissolve the ketone intermediate in 0.6 mL ethanol.

- Slowly add 1.6 mmol NaBH4 suspended in water dropwise.

- Stir at room temperature until TLC indicates completion.

- Quench with 1 M NaOH solution.

- Extract with diethyl ether, dry, and concentrate.

- Purify by column chromatography to isolate the this compound.

Summary Table of Preparation Methods

| Step | Methodology | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Photoredox catalysis | Redox-active ether, styrene, 4DPAIPN, DMSO, 427 nm LED, 16 h, 25 °C | 35–57 | Efficient generation of difluoro ketone scaffold |

| 2 | Stereoselective reduction | NaBH4 in EtOH, ambient conditions | 50–70 | High enantioselectivity (>90% ee) |

Perspectives from Diverse Sources

- The photoredox approach is highlighted in recent ACS publications as a mild, scalable, and operationally simple method for accessing fluorinated β-hydroxy ketones with diverse styrene derivatives.

- The stereoselective reduction step using sodium borohydride is a classical and reliable method to introduce chirality at the β-position with high enantiomeric purity.

- Alternative methods such as asymmetric catalytic hydrogenation or enzymatic reduction have been explored but often require more complex setups or catalysts.

- The combination of photoredox catalysis and straightforward reduction offers a practical route for laboratory and potential industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-4,4-Difluoro-3-hydroxy-1-phenylbutan-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a catalyst or specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity:

Research has indicated that compounds similar to (S)-4,4-Difluoro-3-hydroxy-1-phenylbutan-1-one can serve as potent inhibitors of viral enzymes, particularly HIV-1 protease. The incorporation of fluorinated groups into the molecular structure has been shown to improve the lipophilicity and antiviral activity of these compounds. For instance, a study demonstrated that a related compound with a 3,5-difluoro phenylmethyl group displayed an enzyme inhibitory constant () of 54 pM and an IC50 value of 86 pM against HIV-1, suggesting that similar modifications could enhance the efficacy of this compound in antiviral therapies .

Potential in Cancer Treatment:

Fluorinated compounds have been explored for their role in cancer treatment due to their ability to modulate biological pathways. The structural characteristics of this compound may allow it to interact with targets involved in tumor growth and proliferation. Further studies are required to elucidate its specific mechanisms and therapeutic potential in oncology.

Organic Synthesis

Synthetic Versatility:

this compound serves as a valuable intermediate in organic synthesis. Its ability to participate in various reactions, such as aldol reactions and enolate chemistry, allows for the generation of complex molecular architectures. For example, difluoroenolates derived from this compound can be utilized in the synthesis of polyfluorinated β-hydroxy ketones with high yields .

Reagent Development:

The compound has been used in conjunction with lithium triethylborohydride to generate difluoroenolates from difluoroacetophenones. This reaction pathway highlights its utility in developing new synthetic methodologies that leverage its unique chemical properties .

Mechanism of Action

The mechanism by which (S)-4,4-Difluoro-3-hydroxy-1-phenylbutan-1-one exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds, which can influence its binding affinity to proteins and enzymes. This, in turn, affects various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trifluorinated Analogs

(3S)-4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one (CAS 116330-64-4)

- Molecular Formula : C₁₀H₉F₃O₂

- Molecular Weight : 218.17 g/mol

- Key Differences: Contains three fluorine atoms (4,4,4-trifluoro) vs. two in the target compound. The additional fluorine increases molecular weight by ~16 g/mol and likely enhances lipophilicity (LogP: 2.18). Potential impact on electron-withdrawing effects, which may influence reactivity in synthetic pathways or binding affinity in biological systems.

(3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one (CAS 1280655-40-4)

- Molecular Formula: C₁₀H₁₀F₃NO

- Molecular Weight : 217.19 g/mol

- Key Differences: Substitution of the hydroxyl group with an amino group (-NH₂).

Halogen-Substituted Derivatives

2,3-Dibromo-4,4,4-trifluoro-1-phenylbutane-1-one (CAS 110960-53-7)

Epoxide Analogs

cis-2-Benzoyl-3-(trifluoromethyl)oxirane

- Molecular Formula : C₁₀H₇F₃O₂

- Molecular Weight : 216.16 g/mol

- Key Differences: Replacement of the butanone chain with an oxirane (epoxide) ring. Epoxide’s strained three-membered ring enhances reactivity, making it a candidate for ring-opening reactions in synthesis.

Structural and Functional Group Analysis

| Compound | Molecular Formula | Functional Groups | Fluorine Substitution | Molecular Weight (g/mol) |

|---|---|---|---|---|

| (S)-4,4-Difluoro-3-hydroxy-1-phenylbutan-1-one | C₁₀H₁₀F₂O₂* | Hydroxyl, ketone | 4,4-difluoro | ~210 (estimated) |

| (3S)-4,4,4-Trifluoro-3-hydroxy analog | C₁₀H₉F₃O₂ | Hydroxyl, ketone | 4,4,4-trifluoro | 218.17 |

| (3S)-3-Amino-4,4,4-trifluoro analog | C₁₀H₁₀F₃NO | Amino, ketone | 4,4,4-trifluoro | 217.19 |

| 2,3-Dibromo-4,4,4-trifluoro analog | C₁₀H₇Br₂F₃O | Bromine, ketone | 4,4,4-trifluoro | 359.97 |

*Estimated based on structural similarity to CAS 116330-64-4.

Biological Activity

(S)-4,4-Difluoro-3-hydroxy-1-phenylbutan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 202.18 g/mol. The compound features a hydroxyl group and two fluorine atoms on the butanone backbone, which may influence its reactivity and interaction with biological targets.

The mechanism through which this compound exerts its biological effects is likely multifaceted:

- Electrophilic Character : The presence of fluorine atoms can enhance the electrophilic nature of the compound, making it more reactive towards nucleophiles in biological systems.

- Hydrogen Bonding : The hydroxyl group can participate in hydrogen bonding interactions with biological macromolecules such as proteins and nucleic acids .

- Enzyme Interaction : Initial findings suggest that this compound may interact with specific enzymes or receptors involved in metabolic pathways, potentially influencing various signaling cascades .

Comparative Analysis

To better understand the uniqueness of this compound relative to other compounds, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4,4-Trichloro-3-hydroxy-1-(4-nitrophenyl)butan-1-one | C10H8Cl3O2 | Contains chlorine; different reactivity profile |

| 4-Difluoro-3-(4-nitrophenyl)-1-phenylbutan-1-one | C10H8F2N2O2 | Fewer fluorine atoms; potentially reduced activity |

| 2-Benzoylindan-1-one | C16H12O2 | Lacks fluorine; simpler structure but similar activity |

This table highlights how this compound stands out due to its specific combination of functional groups.

Case Studies

Several case studies have been conducted on related compounds that provide insight into the potential applications of this compound:

- Antimicrobial Activity Study : A study involving derivatives showed significant inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Inflammation Modulation : Research demonstrated that certain phenolic compounds could reduce inflammation markers in animal models of arthritis.

- Cancer Cell Line Testing : Compounds similar in structure were tested against various cancer cell lines showing IC50 values indicating effective antiproliferative activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving enantiomeric purity in (S)-4,4-Difluoro-3-hydroxy-1-phenylbutan-1-one?

- Methodology : Asymmetric synthesis via chiral resolution or catalytic enantioselective fluorination. For example, enantiomerically pure trifluoro-hydroxy analogs (e.g., (S)-4,4,4-Trifluoro-3-hydroxybutanoic acid) have been synthesized using (R)-1-phenylethylammonium salts for chiral induction . For fluorinated ketones, stereochemical control can be optimized via kinetic resolution or chiral auxiliaries. Post-synthesis, enantiomeric excess should be validated using polarimetry coupled with chiral HPLC or NMR with chiral shift reagents.

Q. How can NMR spectroscopy be optimized to characterize stereochemistry and hydrogen bonding in this compound?

- Methodology :

- 1H/19F NMR : Use deuterated solvents (e.g., DMSO-d6) to observe hydroxy proton exchange rates, which indicate hydrogen bonding. For fluorinated groups, 19F NMR provides insights into electronic environments.

- 2D NMR (COSY, NOESY) : Resolve coupling patterns and spatial proximities. For example, NOESY can detect intramolecular interactions between the phenyl ring and hydroxy group, confirming conformational preferences .

- Variable Temperature NMR : Assess dynamic behavior of hydrogen bonds by monitoring hydroxy proton shifts at different temperatures.

Q. What crystallographic strategies are effective for determining the absolute configuration of this compound?

- Methodology :

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation in polar solvents (e.g., ethanol/water). Use SHELXL for refinement, ensuring proper treatment of fluorine atoms due to their high electron density .

- Flack Parameter : Validate absolute configuration by refining the Flack parameter (target value: 0.00 ± 0.05) .

- Validation Tools : Apply PLATON or CCDC tools to check for missed symmetry or disorder .

Advanced Research Questions

Q. How can discrepancies between computational predictions (e.g., DFT-calculated optical rotation) and experimental data be resolved?

- Methodology :

- DFT Calibration : Re-optimize computational parameters (e.g., solvent model, basis set). Compare results with structurally similar compounds (e.g., fluorinated hydroxyketones in ).

- Experimental Replication : Verify synthesis purity via LC-MS and repeat polarimetry under controlled conditions.

- Dynamic Effects : Account for conformational flexibility in calculations, as solid-state vs. solution-state conformers may differ .

Q. What methodologies are used to analyze hydrogen bonding patterns in the solid state, and how do they influence physicochemical properties?

- Methodology :

- Graph Set Analysis : Classify hydrogen bonds (e.g., D(2) motifs for hydroxyl-to-ketone interactions) using Etter’s formalism .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F···H or O···H contacts) to correlate packing efficiency with melting point/solubility .

- Example : A related fluorophenylketone ( ) showed R = 0.044 for a structure with C–H···O bonds influencing crystal stability.

Q. How can disorder in difluoro groups during crystal structure refinement be addressed?

- Methodology :

- Occupancy Refinement : Split fluorine atoms into two positions with partial occupancies in SHELXL .

- Restraints : Apply geometric restraints (e.g., DFIX, SIMU) to maintain reasonable bond lengths and angles.

- Validation : Cross-check with 19F NMR to confirm static vs. dynamic disorder. For severe cases, low-temperature crystallography (e.g., 100 K) may reduce thermal motion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.